3-ethyl-4H-1,2,4-triazol-4-amine hydrochloride
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Overview
Description
3-ethyl-4H-1,2,4-triazol-4-amine hydrochloride is a chemical compound with the molecular formula C4H8N4·HCl. It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms.
Mechanism of Action
Target of Action
The primary targets of 1,2,4-triazole derivatives, such as 3-Ethyl-1,2,4-triazol-4-amine hydrochloride, are often enzymes and receptors in various biological systems . For instance, some 1,2,4-triazoles have been found to inhibit the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . Other targets include the NOP receptor, which is involved in various physiological processes .
Mode of Action
The compound interacts with its targets primarily through hydrogen-bonding and dipole interactions . For example, nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the target’s function, affecting downstream biological processes.
Biochemical Pathways
The interaction of 3-Ethyl-1,2,4-triazol-4-amine hydrochloride with its targets can affect various biochemical pathways. For instance, inhibition of heme protein can disrupt the biosynthesis of ergosterol, a vital component of fungal cell membranes . This disruption can lead to cell death, providing the compound with its antifungal activity .
Pharmacokinetics
Their ability to form hydrogen bonds with different targets can improve their bioavailability and pharmacological properties .
Result of Action
The result of the compound’s action depends on its specific targets and the biochemical pathways it affects. For instance, if the compound targets heme protein and disrupts ergosterol biosynthesis, it can lead to the death of fungal cells . This makes 1,2,4-triazole derivatives potential candidates for antifungal drugs .
Action Environment
The action, efficacy, and stability of 3-Ethyl-1,2,4-triazol-4-amine hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Other factors, such as temperature and presence of other substances, can also affect the compound’s stability and action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4H-1,2,4-triazol-4-amine hydrochloride typically involves the cyclization of amidoguanidines or the condensation of N-cyanoimidates with hydrazine . These methods often require specific reaction conditions, such as elevated temperatures and the use of solvents like toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through crystallization and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4H-1,2,4-triazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions may vary, but they often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazole compounds .
Scientific Research Applications
3-ethyl-4H-1,2,4-triazol-4-amine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-1,2,4-triazol-5-amine;hydrochloride: This compound has a similar structure but differs in the position of the ethyl group.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share the triazole ring but have different substituents.
Uniqueness
3-ethyl-4H-1,2,4-triazol-4-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-ethyl-1,2,4-triazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c1-2-4-7-6-3-8(4)5;/h3H,2,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVROTUXWLUZCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=CN1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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